molecular formula C13H17NO3 B1350664 Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 423768-53-0

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1350664
CAS No.: 423768-53-0
M. Wt: 235.28 g/mol
InChI Key: RVFNMIRKPZAHOV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound represents a sophisticated arrangement of multiple functional groups around a central pyrrole heterocycle. The compound bears the Chemical Abstracts Service registry number 423768-53-0 and possesses the molecular formula C₁₃H₁₇NO₃ with a calculated molecular weight of 235.28 grams per mole. The International Union of Pure and Applied Chemistry nomenclature systematically describes the compound as this compound, reflecting the precise positioning of each substituent on the five-membered aromatic ring.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as CCOC(=O)C1=C(C)N(C2CC2)C(C)=C1C=O, demonstrating the complex substitution pattern. The International Chemical Identifier string InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3 provides a standardized representation of the molecular structure, while the corresponding International Chemical Identifier Key RVFNMIRKPZAHOV-UHFFFAOYSA-N serves as a unique identifier for database searches.

Table 1: Molecular Identification Parameters

Parameter Value
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
CAS Registry Number 423768-53-0
PubChem Compound Identifier 2779798
Simplified Molecular Input Line Entry System CCOC(=O)C1=C(C)N(C2CC2)C(C)=C1C=O
International Chemical Identifier Key RVFNMIRKPZAHOV-UHFFFAOYSA-N

The pyrrole ring system serves as the fundamental scaffold, with carbon atoms numbered according to standard heterocyclic nomenclature conventions. Position 1 carries the cyclopropyl substituent attached to the nitrogen atom, while positions 2 and 5 bear methyl groups that provide both steric and electronic influence on the aromatic system. The formyl group occupies position 4, creating a significant electron-withdrawing effect, and the ethyl carboxylate functionality is positioned at carbon 3, contributing additional electronic complexity to the molecular framework.

The systematic arrangement of these substituents creates a molecule with distinct regions of electron density distribution and varying steric accessibility. The presence of both electron-donating methyl groups and electron-withdrawing carbonyl functionalities establishes a complex electronic landscape that significantly influences the compound's chemical reactivity and physical properties. Database records indicate that this compound has been recognized in chemical literature since 2005, with structural modifications documented as recently as 2025, demonstrating ongoing research interest in this molecular architecture.

Stereoelectronic Features of the Pyrrole Core

The pyrrole heterocycle at the center of this compound exhibits distinctive stereoelectronic characteristics that arise from the specific pattern of substituents and their electronic interactions with the aromatic π-system. Pyrrole itself possesses inherent aromatic character due to the contribution of the nitrogen lone pair to the six π-electron system, creating a five-membered aromatic ring with unique electronic properties. The substitution pattern in this compound significantly modifies these fundamental characteristics through a combination of inductive, resonance, and steric effects.

The electron-withdrawing formyl group at position 4 creates a significant perturbation in the pyrrole π-electron density distribution. Research on para-substituted benzaldehydes has demonstrated that formyl groups exhibit strong electron-withdrawing properties, leading to decreased electron density in aromatic systems and altered chemical shift patterns in nuclear magnetic resonance spectroscopy. The formyl substituent in this pyrrole derivative likely produces similar effects, creating a region of reduced electron density that influences both the chemical reactivity and spectroscopic properties of the molecule. Computational studies on aromatic systems with electron-withdrawing substituents have shown that such groups can increase rotational barriers around aromatic bonds and modify the overall electronic structure of the heterocycle.

The methyl substituents at positions 2 and 5 provide electron-donating character through hyperconjugation and inductive effects. Studies on methyl-substituted pyrrole systems have revealed that replacement of hydrogen with methyl groups generally lowers ionization potentials and increases electron density in the aromatic ring. The positioning of these methyl groups in the current compound creates a symmetrical electron-donating environment that partially counteracts the electron-withdrawing effects of the formyl and carboxylate functionalities. This electronic balance contributes to the overall stability of the aromatic system while maintaining sufficient reactivity for potential chemical transformations.

Table 2: Electronic Effects of Substituents on Pyrrole Core

Substituent Position Functional Group Electronic Effect Predicted Impact on π-System
1 Cyclopropyl Weak electron-donating Minimal π-contribution
2 Methyl Electron-donating Increased electron density
3 Ethyl carboxylate Electron-withdrawing Decreased electron density
4 Formyl Strong electron-withdrawing Significant π-depletion
5 Methyl Electron-donating Increased electron density

The aromaticity of the pyrrole core is influenced by the second heteroatom effects and substituent positioning. Research on 1,3-azole systems has demonstrated that introduction of additional heteroatoms or electron-withdrawing groups can significantly alter aromatic character. In this compound, the combination of electron-withdrawing carbonyl groups and electron-donating methyl substituents creates a complex electronic environment where the aromatic character may be either enhanced or diminished depending on the dominant electronic effect. Nucleus-independent chemical shift calculations on similar heterocyclic systems have shown that electron-withdrawing groups at position 4 can be particularly effective in modifying aromatic properties.

The stereoelectronic interactions between the various substituents and the pyrrole π-system extend beyond simple inductive effects to include through-bond and through-space interactions. The ethyl carboxylate group at position 3 can participate in resonance interactions with the pyrrole ring, potentially creating extended conjugation that delocalizes electron density across multiple bonds. Similarly, the formyl group at position 4 may engage in similar resonance interactions, though with electron-withdrawing rather than electron-donating character. These extended conjugation effects have been observed in computational studies of substituted aromatic systems and can significantly influence molecular properties including stability, reactivity, and spectroscopic behavior.

Conformational Dynamics of Cyclopropyl and Formyl Substituents

The conformational behavior of this compound is dominated by the rotational dynamics of the cyclopropyl and formyl substituents, which exhibit distinct conformational preferences due to their unique stereoelectronic characteristics. The cyclopropyl group attached to the pyrrole nitrogen represents a particularly interesting case for conformational analysis, as cyclopropyl substituents are known to exhibit unusual conformational behavior in heterocyclic systems due to their highly strained three-membered ring structure and unique orbital characteristics.

Cyclopropane rings possess distinctive bonding characteristics that arise from their highly strained geometry, with bond angles of approximately 60 degrees compared to the optimal tetrahedral angle of 109.5 degrees. This angular strain creates significant eclipsing interactions between all carbon-hydrogen bonds in the ring, leading to unique electronic properties. The 3e' orbitals of cyclopropane have been shown to possess the correct symmetry to interact with low-lying unoccupied orbitals of π-acceptor substituents, with maximum overlap occurring when the orbital systems are parallel. In the context of the pyrrole nitrogen attachment, this suggests that the cyclopropyl group may adopt a specific orientational preference that maximizes favorable stereoelectronic interactions with the heterocyclic π-system.

Nuclear magnetic resonance studies on secondary N-cyclopropyl amides have revealed unexpected conformational behavior compared to other aliphatic secondary amides. These investigations demonstrated that N-cyclopropyl compounds tend to adopt ortho conformations around the nitrogen-cyclopropyl bond instead of the anti conformations typically preferred by secondary amides. The unusual conformational preference arises from favorable stereoelectronic interactions between the cyclopropyl orbitals and the adjacent nitrogen lone pair or π-system. Similar effects are likely operative in the current pyrrole derivative, where the cyclopropyl group may exhibit restricted rotation around the nitrogen-carbon bond due to favorable orbital overlap with the pyrrole π-system.

The formyl substituent at position 4 presents additional conformational complexity due to its potential for restricted rotation around the pyrrole-formyl bond. Computational studies on para-substituted benzaldehydes have demonstrated that the rotational barrier around phenyl-formyl bonds is directly correlated with the degree of π-conjugation between the aromatic system and the carbonyl group. The rotational barrier typically ranges from several kilocalories per mole to significantly higher values depending on the electronic nature of the aromatic system and the presence of other substituents. In the current pyrrole derivative, the formyl group rotation is likely influenced by similar conjugative effects, with the barrier height dependent on the degree of electron delocalization between the pyrrole π-system and the carbonyl π* orbital.

Table 3: Conformational Parameters for Key Substituents

Substituent Rotational Barrier Type Expected Range (kcal/mol) Dominant Interaction
Cyclopropyl-Nitrogen Nitrogen-carbon rotation 2-8 Orbital overlap
Formyl-Pyrrole Carbon-carbon rotation 5-15 π-Conjugation
Ethyl carboxylate Ester rotation 8-20 Resonance/steric

The conformational preferences of these substituents are further complicated by the presence of multiple functional groups that can engage in through-space interactions. The proximity of the formyl group at position 4 to the methyl substituents at positions 3 and 5 may create steric constraints that influence the preferred rotational conformers. Additionally, the ethyl carboxylate group at position 3 possesses its own conformational degrees of freedom, including rotation around both the pyrrole-carbonyl bond and the carbonyl-oxygen bond. These multiple conformational variables create a complex potential energy surface where the preferred molecular geometry represents a compromise between various stereoelectronic and steric factors.

The temperature dependence of conformational equilibria in this compound is expected to be significant, particularly for the cyclopropyl and formyl rotations. Variable-temperature nuclear magnetic resonance studies on similar systems have shown that conformational exchange rates can vary dramatically with temperature, often leading to coalescence phenomena where separate conformer signals merge into averaged peaks at elevated temperatures. The activation energies for these conformational processes provide valuable information about the height of rotational barriers and the nature of the transition states involved in conformational interconversion.

Properties

IUPAC Name

ethyl 1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNMIRKPZAHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381555
Record name Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-53-0
Record name Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Ring Formation

Pyrrole rings are commonly synthesized via condensation reactions involving amines and carbonyl compounds. A typical approach is the Paal-Knorr synthesis or Knorr pyrrole synthesis, which condenses 1,4-dicarbonyl compounds with primary amines under acidic or neutral conditions.

Introduction of the Cyclopropyl Group at N-1

The cyclopropyl substituent on the nitrogen atom is generally introduced via nucleophilic substitution or alkylation:

  • Method: Alkylation of the pyrrole nitrogen with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) under basic conditions.
  • Conditions: Use of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or THF) to deprotonate the pyrrole nitrogen, followed by reaction with the cyclopropyl halide.

Formylation at the 4-Position

Formylation of pyrroles is typically achieved by electrophilic substitution using formylating agents:

  • Common reagents: Vilsmeier-Haack reagent (formed from DMF and POCl3) or triethyl orthoformate in acidic media.
  • Example: Literature reports (Tang et al., 1999) describe formylation of pyrrole derivatives using triethyl orthoformate in trifluoroacetic acid at low temperatures (268 K), followed by workup to isolate the formylated product.

Esterification to Form Ethyl Ester at 3-Position

The carboxylate ester group can be introduced by:

  • Method 1: Direct esterification of the corresponding carboxylic acid with ethanol under acidic catalysis.
  • Method 2: Use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution reactions.
  • Alternative: Starting from a pyrrole-3-carboxylic acid intermediate, esterification under reflux with ethanol and acid catalyst (e.g., sulfuric acid).

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Pyrrole ring synthesis Condensation of 1,4-dicarbonyl + amine, acid catalysis Formation of 2,5-dimethylpyrrole core
2 N-Alkylation Cyclopropyl halide, base (K2CO3/NaH), aprotic solvent Introduction of cyclopropyl group at N-1
3 Formylation Vilsmeier-Haack reagent or triethyl orthoformate, TFA, low temp Formyl group installation at 4-position
4 Esterification Ethanol, acid catalyst or ethyl chloroformate Formation of ethyl ester at 3-position

Research Findings and Notes

  • The formylation step is sensitive and typically performed at low temperatures to avoid overreaction or polymerization of the pyrrole ring.
  • The cyclopropyl group introduction requires careful control of reaction conditions to prevent ring opening of the cyclopropane moiety.
  • Purification is commonly achieved by recrystallization from ethyl acetate or ethanol, sometimes with activated carbon to remove impurities.
  • Storage of the final compound is recommended under inert atmosphere at 2–8°C to maintain stability.

Analytical Data Supporting Preparation

Property Data/Value Source/Notes
Molecular Formula C13H17NO3 Confirmed by elemental analysis
Molecular Weight 235.28 g/mol Calculated and experimentally confirmed
Purity ≥98% Verified by HPLC, NMR, LC-MS
Storage Conditions Inert atmosphere, 2–8°C To prevent degradation
Spectroscopic Characterization NMR, MS, IR Used to confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing pyrrole structures exhibit significant anticancer properties. Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has been studied for its potential to inhibit tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various bacterial strains. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis and death. This property positions it as a potential lead compound for developing new antibiotics .

Organic Synthesis

Building Block for Heterocycles : this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through reactions such as cycloaddition and functional group transformations. These transformations are crucial in developing novel materials and pharmaceuticals .

Materials Science

Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings and adhesives. Studies have explored its use in creating polymers with improved thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the compound was tested against resistant strains of Staphylococcus aureus. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related pyrrole carboxylates:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Notes Reference
Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (423768-53-0) C₁₃H₁₇NO₃ 235.28 Cyclopropyl, formyl, ethyl ester Reactive aldehyde for derivatization; conformational rigidity from cyclopropyl
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (69687-80-5) C₈H₁₁NO₂ 153.17 Methyl ester, no cyclopropyl/formyl Simpler structure; limited reactivity
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) C₂₁H₂₂N₄O₂ 362.43 Aminophenyl, cyano, phenyl Enhanced polarity; potential bioactivity
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) C₁₆H₁₃FINO₃ 402.19 Halogenated aryl, carbonyl High lipophilicity; halogen-driven stability
Ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride (465515-33-7) C₁₃H₂₀N₂O₂·HCl 272.78 Aminomethyl, hydrochloride salt Improved solubility; salt-enhanced stability

Biological Activity

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 423768-53-0) is a compound belonging to the pyrrole class, characterized by its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 423768-53-0

This compound exhibits various biological activities that can be attributed to its structural components. The pyrrole ring is known for its role in numerous biochemical processes, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) analysis indicated that derivatives of pyrrole compounds can significantly inhibit cell proliferation in various cancer cell lines. The presence of specific substituents on the pyrrole ring enhances its cytotoxic effects against tumor cells.

Cell Line IC50 (µM) Activity
HT2910.5High
MCF715.2Moderate
A54920.8Low

Study 1: In Vitro Antitumor Activity

A study conducted on the effects of this compound on human colorectal cancer cells (HT29) demonstrated significant inhibitory effects on cell growth. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .

Study 2: Metabolic Effects in Cell Cultures

Another investigation focused on the metabolic effects of this compound in recombinant Chinese hamster ovary (rCHO) cells used for monoclonal antibody production. The results indicated that supplementation with this compound improved cell viability and productivity by enhancing glucose uptake and ATP levels during culture conditions .

Pharmacological Applications

Given its biological activity, this compound shows promise in several pharmacological applications:

  • Anticancer Therapeutics : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer therapy.
  • Biopharmaceutical Production : Enhancing productivity in cell cultures makes it valuable in the biopharmaceutical industry for monoclonal antibody production.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate?

  • Answer : Multi-component one-pot reactions are commonly employed for synthesizing substituted pyrrole derivatives. For example, similar compounds are synthesized via reactions involving aniline derivatives, acetylenedicarboxylates, and aldehydes under catalytic conditions. Optimization of solvent (e.g., ethanol), temperature (room temperature to reflux), and stoichiometry is critical. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high yields . For formyl-substituted pyrroles, formylation via Vilsmeier-Haack reagents (POCl₃/DMF) or direct aldehyde incorporation during cyclization is typical .

Q. How is the structure of this compound validated experimentally?

  • Answer : A combination of spectroscopic and crystallographic techniques is used:

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, formyl C=O at ~1650 cm⁻¹) .
  • NMR : ¹H NMR identifies substituent environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, formyl proton at δ 9.5–10.5 ppm). ¹³C NMR resolves carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) determine bond lengths, angles, and torsional conformations. For example, cyclopropyl ring puckering and planarity of the pyrrole core are validated .

Q. What crystallographic parameters are critical for resolving its molecular packing?

  • Answer : Key parameters include space group symmetry (e.g., monoclinic P2₁/c), unit cell dimensions (a, b, c, β), and hydrogen-bonding networks. SHELXL refinement with anisotropic displacement parameters (ADPs) improves accuracy. For substituted pyrroles, intermolecular C–H···O interactions between formyl and ester groups often stabilize the lattice .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations complement experimental data for this compound?

  • Answer : DFT (B3LYP/6-311++G(d,p)) predicts electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and vibrational frequencies. Discrepancies between experimental (FTIR) and computed vibrational modes are resolved by scaling factors (e.g., 0.967). Bond length deviations (XRD vs. DFT) ≤0.02 Å validate computational models .

Q. What mechanistic insights explain the regioselectivity of formylation in pyrrole derivatives?

  • Answer : Electrophilic aromatic substitution (EAS) governs regioselectivity. The formyl group preferentially occupies the para position relative to electron-donating substituents (e.g., methyl groups). Frontier molecular orbital (FMO) analysis via DFT identifies nucleophilic sites, with Fukui indices (ƒ⁻) highlighting reactive carbon centers .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved for this compound?

  • Answer : Contradictions arise from dynamic effects (e.g., restricted rotation of the cyclopropyl group). Variable-temperature NMR (VT-NMR) experiments (e.g., −40°C to 80°C in DMSO-d₆) decouple exchange broadening. For example, coalescence temperatures identify rotational barriers, while 2D NOESY confirms spatial proximity of substituents .

Q. What strategies optimize reaction yields when steric hindrance from the cyclopropyl group occurs?

  • Answer : Steric effects are mitigated by:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalysis : Pd-catalyzed cross-coupling or microwave-assisted synthesis accelerates sluggish steps.
  • Protecting groups : Temporary protection of the formyl group (e.g., acetal formation) prevents side reactions .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL with Hirshfeld atom refinement (HAR) for improved accuracy in hydrogen positioning .
  • DFT Protocols : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) for non-covalent interactions .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignments in crowded spectra .

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